5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4S/c22-20-11-10-19(29-20)21(26)24-16-6-8-17(9-7-16)30(27,28)25-13-2-1-5-18(25)15-4-3-12-23-14-15/h3-4,6-12,14,18H,1-2,5,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOGNWDBFIRDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A bromine atom, which enhances lipophilicity.
- A furan ring that contributes to its aromatic properties.
- A sulfonamide group, which is often associated with antibacterial and anti-inflammatory activities.
- A pyridine moiety that may influence receptor binding and activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antagonistic Effects on GPCRs : The compound interacts with G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. Research indicates it may act as an antagonist for specific receptor subtypes, influencing intracellular signaling pathways such as calcium ion mobilization and cyclic AMP levels .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes like carbonic anhydrase and certain proteases. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, potentially impacting metabolic pathways .
- Antimicrobial Properties : Given the structural similarities with known antimicrobial agents, this compound has been evaluated for its efficacy against resistant strains of bacteria. Initial findings indicate promising antibacterial activity against Salmonella Typhi, with a minimum inhibitory concentration (MIC) suggesting effective inhibition .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antibacterial Activity : Demonstrated effectiveness against multi-drug resistant bacterial strains.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 6.25 | Strong |
| Control (Standard Antibiotic) | Varies | Moderate |
- Cytotoxicity : In vitro studies have shown variable cytotoxic effects on different cell lines, necessitating further investigation into selectivity and therapeutic index.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Resistance : A recent study synthesized derivatives of this compound and evaluated their efficacy against XDR S. Typhi. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting a structure–activity relationship worth exploring further .
- Inhibition of Alkaline Phosphatase : Another investigation focused on the inhibition of alkaline phosphatase, a critical enzyme in various metabolic processes. The compound exhibited an IC50 value indicating potent inhibitory effects, positioning it as a candidate for further development in metabolic disorders .
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that 5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and colorectal cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in leukemia cells through the modulation of apoptotic pathways, particularly by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In vivo studies reported in Clinical Immunology showed that treatment with this compound reduced inflammation markers in models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for autoimmune conditions.
Antiviral Activity
Emerging research highlights the antiviral potential of this compound against several viral pathogens.
Case Study:
A study documented in Antiviral Research found that the compound inhibited viral replication in vitro, demonstrating efficacy against influenza and other RNA viruses. The mechanism appears to involve interference with viral entry and replication processes .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including bromination, sulfonamide formation, and furan ring construction. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide?
- Methodology : The synthesis typically involves: (i) Formation of the sulfonylphenyl intermediate via sulfonation of 4-aminophenyl derivatives using chlorosulfonic acid. (ii) Coupling the bromofuran-2-carboxylic acid moiety via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt). (iii) Introducing the pyridin-3-ylpiperidine group through nucleophilic substitution under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry (1.2–1.5 equivalents of sulfonating agents) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the pyridinylpiperidine and bromofuran groups .
- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 534.02) and isotopic patterns consistent with bromine .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect trace impurities .
Q. How can researchers ensure effective purification of this compound?
- Methods :
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 187–190°C) .
- Critical Note : Avoid prolonged exposure to light due to bromine’s photosensitivity .
Advanced Research Questions
Q. How do stereochemical outcomes in the pyridinylpiperidine moiety impact biological activity?
- Experimental Design :
- Synthesize enantiomers using chiral auxiliaries (e.g., (R)- and (S)-BINOL) and compare binding affinities via surface plasmon resonance (SPR) .
- Data Contradiction : Conflicting activity reports may arise from racemization during synthesis; control reaction pH (<7) to stabilize stereochemistry .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Approach :
- Perform 2D NMR (COSY, HSQC) to distinguish between spin-spin coupling and diastereotopic protons in the piperidine ring .
- Cross-validate with computational modeling (DFT-based NMR chemical shift predictions) .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- Assay Design :
- Kinase Profiling : Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- IC₅₀ Determination : Fit dose-response curves (0.1–100 µM) using GraphPad Prism.
- Control : Compare with known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
Q. How to conduct structure-activity relationship (SAR) studies on the sulfonylphenyl group?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents at the para-position of the phenyl ring.
- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies in target proteins (e.g., PDGFR-β) .
Research Gaps and Future Directions
- Degradation Pathways : Investigate hydrolytic stability of the sulfonamide group under physiological pH (e.g., PBS buffer at 37°C) using LC-MS .
- Target Identification : Apply chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
- Cocrystallization Studies : Attempt cocrystallization with kinase domains (e.g., PDB 1M17) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
